molecular formula C14H18N2O5 B15063180 tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Cat. No.: B15063180
M. Wt: 294.30 g/mol
InChI Key: XRLBQOYIMBUGPG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the indoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, commonly using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halides, amines, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.

    Substitution: Various substituted indoline derivatives.

    Hydrolysis: 5-methoxy-6-nitroindoline-1-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is used as a building block in the synthesis of more complex indoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of indoline derivatives on various biological pathways. It is also employed in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and tert-butyl ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl 5-methoxyindoline-1-carboxylate: Lacks the nitro group, resulting in different biological activities.

    tert-Butyl 6-nitroindoline-1-carboxylate: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

    tert-Butyl 5-nitroindoline-1-carboxylate: Lacks the methoxy group, leading to variations in its chemical and biological behavior.

Uniqueness: tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-5-9-7-12(20-4)11(16(18)19)8-10(9)15/h7-8H,5-6H2,1-4H3

InChI Key

XRLBQOYIMBUGPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC

Origin of Product

United States

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